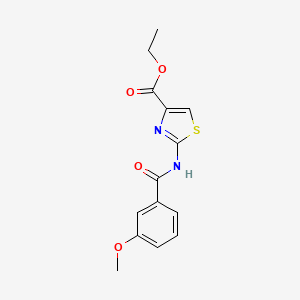

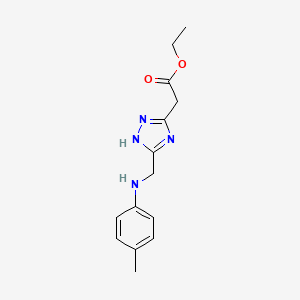

![molecular formula C31H30N2O B2894711 1-二苯甲基-4-[4-(1-萘氧)-2-丁炔基]哌嗪 CAS No. 861207-48-9](/img/structure/B2894711.png)

1-二苯甲基-4-[4-(1-萘氧)-2-丁炔基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine is a chemical compound . It is a derivative of benzhydryl piperazine .

Synthesis Analysis

The synthesis of 1-benzhydryl piperazine derivatives has been studied . The process involves the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .Molecular Structure Analysis

The structure of 1-benzhydryl piperazine derivatives has been analyzed using X-ray diffraction studies . The structure reveals that the piperazine ring is in a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-benzhydryl piperazine derivatives have been studied . The process involves nucleophilic substitution reactions .科学研究应用

Antimicrobial Activity

The synthesized derivatives of 1-Benzhydryl piperazine have also been screened for antimicrobial activities. Some compounds exhibited excellent to moderate activity against various bacterial strains, including Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli . This suggests potential applications in developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Cardiovascular Disease Research

Due to its ACE inhibitory properties, 1-Benzhydryl piperazine derivatives can be used in cardiovascular disease research. They can serve as tools to understand the pathophysiology of diseases and to develop new therapeutic strategies targeting the renin-angiotensin system, which is implicated in various cardiovascular conditions .

Pharmacokinetic Studies

The compound’s derivatives can be used in pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for drug development, ensuring that potential medications have desirable properties for effective treatment .

Drug Design and Development

The structure of 1-Benzhydryl piperazine allows for the creation of a library of derivatives, which can be used in drug design and development. By modifying the chemical structure, researchers can enhance the compound’s efficacy, selectivity, and safety profile for various therapeutic applications .

Enzyme Kinetics

The kinetic data of enzyme inhibition by 1-Benzhydryl piperazine derivatives, such as Km, Ki, and Vmax values, can be determined. This is essential for understanding how these compounds interact with ACE and can guide the design of more effective enzyme inhibitors .

Molecular Modeling

Molecular modeling can be employed to study the interaction between 1-Benzhydryl piperazine derivatives and ACE at the molecular level. This can provide insights into the binding affinity and specificity, aiding in the rational design of ACE inhibitors .

Synthetic Chemistry Research

The synthesis process of 1-Benzhydryl piperazine derivatives involves interesting chemical reactions, such as the use of allyl bromides of Baylis–Hillman adducts. This presents opportunities for research in synthetic chemistry, exploring new synthetic routes and chemical transformations .

未来方向

作用机制

Target of Action

The primary target of this compound is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in the concentration of angiotensin II, reducing vasoconstriction and decreasing blood pressure . Additionally, ACE inhibitors can increase the concentration of bradykinin, a potent vasodilator, by preventing its breakdown .

Pharmacokinetics

Like other ace inhibitors, it is likely to be orally bioavailable and metabolized by the liver .

Result of Action

The molecular and cellular effects of this compound’s action include decreased blood pressure and potential antimicrobial activities . It has also been found to have anti-metastatic effects in breast cancer .

属性

IUPAC Name |

1-benzhydryl-4-(4-naphthalen-1-yloxybut-2-ynyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O/c1-3-13-27(14-4-1)31(28-15-5-2-6-16-28)33-23-21-32(22-24-33)20-9-10-25-34-30-19-11-17-26-12-7-8-18-29(26)30/h1-8,11-19,31H,20-25H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRMMGPSEISCME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#CCOC2=CC=CC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

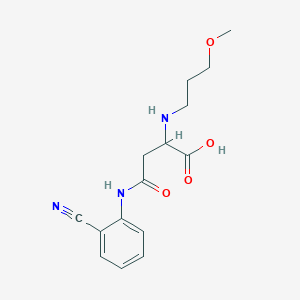

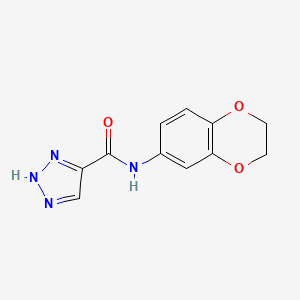

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)

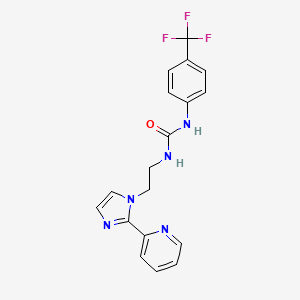

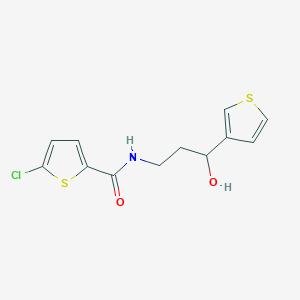

![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)